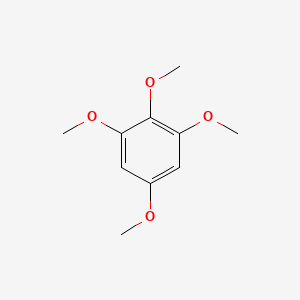

1,2,3,5-Tetramethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHYPOOSWQXFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967932 | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-45-9 | |

| Record name | 5333-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,5-Tetramethoxybenzene: Physical, Chemical, and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,5-Tetramethoxybenzene is a polysubstituted aromatic ether that holds potential interest for researchers in various fields, including organic synthesis, materials science, and drug discovery. Its specific substitution pattern of four methoxy groups on the benzene ring imparts unique electronic and steric properties that can influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with proposed experimental protocols and a discussion of potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are predicted due to a lack of available literature data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [PubChem CID: 220118][1] |

| Molecular Weight | 198.22 g/mol | [PubChem CID: 220118][1] |

| CAS Number | 5333-45-9 | [Santa Cruz Biotechnology][2] |

| Appearance | Solid | [Sigma-Aldrich][3] |

| Melting Point | 38-42 °C | [Sigma-Aldrich][3] |

| Boiling Point | Predicted: ~280-310 °C | |

| Density | Predicted: ~1.1 g/cm³ | |

| Solubility | Soluble in common organic solvents like benzene and ether. Predicted to have low solubility in water. | [TCI AMERICA][4] |

Note on Predicted Values: The boiling point and density are estimations based on the values of structurally similar compounds, such as 1-allyl-2,3,4,5-tetramethoxybenzene, which has a reported boiling point of 307.00 to 309.00 °C at 760.00 mm Hg.[5][6] Direct experimental determination of these properties for this compound is recommended for precise applications.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating nature of the methoxy groups. A predicted spectrum would feature:

-

A singlet for the two equivalent aromatic protons.

-

Singlets for the protons of the four methoxy groups. Due to the symmetry of the molecule, some of these signals may overlap.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the aromatic carbons and the methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the oxygen substitution.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

-

C-H stretching (aliphatic, from -OCH₃): Around 2850-2950 cm⁻¹

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

-

C-O stretching (aryl ether): Strong bands in the region of 1000-1300 cm⁻¹

Experimental Protocols

Proposed Synthesis of this compound

Hypothetical Synthesis Workflow:

Detailed Methodology (Proposed):

-

Starting Material Preparation: A suitable hydroxylated precursor, such as a partially methylated derivative of pyrogallol, would be required.

-

Methylation Reaction: The precursor would be dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), would be added to deprotonate the hydroxyl groups. Dimethyl sulfate or another methylating agent would then be added to the reaction mixture. The reaction would likely be stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction would be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers would be combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The purified product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Analysis Protocol

NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

FTIR Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet using an FTIR spectrometer.

Potential Biological Activities and Signaling Pathways

Currently, there is a notable absence of published research directly investigating the biological activities or effects on signaling pathways of this compound. However, studies on structurally related polymethoxybenzenes and other methoxy-containing natural products provide a basis for postulating potential areas of interest for future research.

Logical Relationship of Structural Features to Potential Biological Activity:

-

Antioxidant Activity: The electron-rich nature of the polymethoxylated benzene ring suggests that this compound could possess antioxidant properties by acting as a free radical scavenger.[9]

-

Anti-inflammatory Effects: Some polymethoxyflavones and other methoxybenzene derivatives have demonstrated anti-inflammatory activity.[10][11] It is plausible that this compound could modulate inflammatory pathways, although this requires experimental validation.

-

Anticancer Potential: Various methoxy-substituted compounds have been investigated for their cytotoxic effects on cancer cell lines.[5][12] The specific substitution pattern of this compound may confer selective cytotoxicity, warranting investigation.

-

Enzyme Inhibition: The structure of this compound could allow it to interact with the active sites of various enzymes, potentially leading to inhibitory effects.

Further research is essential to explore these hypothetical activities and to identify any specific molecular targets or signaling pathways that may be modulated by this compound.

Conclusion

This compound is a compound with well-defined basic chemical identity but with physical properties and biological activities that remain largely unexplored. This technical guide has consolidated the available data and provided a framework for future research by proposing experimental protocols for its synthesis and analysis, and by highlighting potential areas for the investigation of its biological significance. For researchers in drug development and related fields, this compound represents an opportunity to explore a novel chemical space with the potential for discovering new bioactive molecules.

References

- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 2. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,5-四甲氧基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4,5-TETRAMETHOXYBENZENE | 2441-46-5 [m.chemicalbook.com]

- 7. Pyrogallol - Wikipedia [en.wikipedia.org]

- 8. CN103755529A - Method for preparing pyrogallol and phloroglucinol - Google Patents [patents.google.com]

- 9. 1,2,3-Trimethoxybenzene(634-36-6) 1H NMR [m.chemicalbook.com]

- 10. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,2,3,5-Tetramethoxybenzene (CAS 5333-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-Tetramethoxybenzene is a polysubstituted aromatic organic compound. This document provides a comprehensive overview of its known chemical and physical properties. Due to a notable scarcity of published research specifically on the biological activity and detailed synthesis of the 1,2,3,5-isomer, this guide also presents a discussion on the known biological activities of structurally related methoxybenzene derivatives to provide a contextual framework and suggest potential avenues for future research. This guide includes a hypothetical synthesis pathway and a proposed workflow for biological screening, visualized using Graphviz diagrams, to stimulate further investigation into this molecule.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The majority of available data on this compound relates to its fundamental chemical and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 5333-45-9 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [2] |

| Melting Point | 38-42 °C | [1] |

| Form | Solid | [1] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3 | [2] |

| InChIKey | OIHYPOOSWQXFMZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)OC)OC | [2] |

Spectroscopic Data

Spectroscopic data for this compound is available, providing the means for its identification and structural elucidation.

| Data Type | Source Information |

| ¹³C NMR | Spectra available from John Wiley & Sons, Inc.[2] |

| ATR-IR | Spectra available from Sigma-Aldrich Co. LLC.[2] |

| FTIR (KBr Wafer) | Spectra available from G. P. Rizzi, The Procter and Gamble Company.[2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the multi-step methylation of a corresponding polyhydroxylated benzene precursor. A potential starting material could be 1,2,3,5-tetrahydroxybenzene (also known as Pirogallol A). The methylation could be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.

Reaction Scheme:

-

Starting Material: 1,2,3,5-Tetrahydroxybenzene

-

Reagent: Dimethyl sulfate ((CH₃)₂SO₄)

-

Base: Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent: A suitable polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

Proposed Experimental Steps:

-

Dissolve 1,2,3,5-tetrahydroxybenzene in the chosen solvent.

-

Add the base in excess to deprotonate the hydroxyl groups.

-

Slowly add dimethyl sulfate to the reaction mixture, controlling the temperature as the reaction is likely exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways

There is a significant lack of published data on the biological activity and mechanism of action of this compound. However, the biological activities of other methoxybenzene derivatives have been explored, which may provide insights into the potential pharmacology of the 1,2,3,5-isomer.

Context from Related Methoxybenzene Derivatives

-

Anticancer and Cytotoxic Effects: Various methoxy-substituted compounds, including chalcones, pyrazolines, and benzimidazole derivatives, have been synthesized and evaluated for their anticancer properties. The presence and position of methoxy groups can significantly influence their cytotoxic and selective activity against different cancer cell lines. For instance, some N-phenylpyrazoline derivatives with methoxy substituents have shown promising broad-spectrum anticancer activity.

-

Enzyme Inhibition: Methoxybenzene derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against enzymes like 12-lipoxygenase, which is involved in inflammatory responses and cancer.

-

Antioxidant Activity: The antioxidant capacity of 2-methoxyphenols has been evaluated, suggesting that methoxy-substituted benzenes could possess radical-scavenging properties.

-

Structure-Activity Relationship (SAR): In various classes of compounds, the number and position of methoxy groups on the benzene ring are critical determinants of biological activity. SAR studies on flavonoids, for example, have indicated that methoxy groups at specific positions can enhance anti-inflammatory and neuroprotective activities.

Given the activities of related compounds, this compound could be a candidate for screening in various biological assays to determine its potential as a cytotoxic agent, enzyme inhibitor, or antioxidant.

Proposed Biological Screening Workflow

A logical workflow for the initial biological evaluation of this compound would involve a series of in vitro assays to assess its general cytotoxicity and potential for more specific biological activities.

References

Synthesis of 1,2,3,5-Tetramethoxybenzene from Pyrogallol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 1,2,3,5-tetramethoxybenzene, commencing from the readily available starting material, pyrogallol. The synthesis involves a series of key transformations, including methylation, nitration, reduction, diazotization, and a final methylation step. This document furnishes detailed experimental protocols for each stage of the synthesis, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and practical application. The methodologies described herein are curated from established chemical literature and patents, offering a robust framework for the laboratory-scale production of this compound, a valuable intermediate in various research and development applications.

Introduction

This compound is a polysubstituted aromatic compound with applications in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its synthesis from a simple precursor like pyrogallol (1,2,3-trihydroxybenzene) presents a viable route for its production. The overall synthetic strategy hinges on the initial protection of the hydroxyl groups of pyrogallol via methylation, followed by regioselective functionalization of the resulting 1,2,3-trimethoxybenzene intermediate to introduce the fourth methoxy group at the 5-position. This guide delineates a reliable five-step pathway to achieve this transformation.

Overall Synthesis Pathway

The synthesis of this compound from pyrogallol can be accomplished through the following sequence of reactions:

-

Methylation: Pyrogallol is exhaustively methylated to yield 1,2,3-trimethoxybenzene.

-

Nitration: 1,2,3-trimethoxybenzene is nitrated to introduce a nitro group at the 5-position, forming 1,2,3-trimethoxy-5-nitrobenzene.

-

Reduction: The nitro group of 1,2,3-trimethoxy-5-nitrobenzene is reduced to an amino group to give 3,4,5-trimethoxyaniline.

-

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group, yielding 3,4,5-trimethoxyphenol.

-

Methylation: The final hydroxyl group is methylated to afford the target product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Methylation | Pyrogallol | 1,2,3-Trimethoxybenzene | Dimethyl sulfate, Sodium hydroxide | ~90% |

| 2 | Nitration | 1,2,3-Trimethoxybenzene | 1,2,3-Trimethoxy-5-nitrobenzene | Nitric acid, Sulfuric acid | 60-70% |

| 3 | Reduction | 1,2,3-Trimethoxy-5-nitrobenzene | 3,4,5-Trimethoxyaniline | Tin(II) chloride, Hydrochloric acid | ~85% |

| 4 | Diazotization & Hydrolysis | 3,4,5-Trimethoxyaniline | 3,4,5-Trimethoxyphenol | Sodium nitrite, Sulfuric acid, Water | ~60% |

| 5 | Methylation | 3,4,5-Trimethoxyphenol | This compound | Dimethyl sulfate, Potassium carbonate | ~92% |

Experimental Protocols

Step 1: Synthesis of 1,2,3-Trimethoxybenzene

Principle: The hydroxyl groups of pyrogallol are methylated using dimethyl sulfate in the presence of a strong base.

Materials:

-

Pyrogallol (100 kg)

-

Water (200 kg)

-

Tetrabutylammonium bromide (2 kg)

-

Dimethyl sulfate (250 L)

-

Industrial liquid caustic soda (30%, 180 L)

-

Ethanol

-

Reaction kettle with stirring, heating, and cooling capabilities

-

Centrifuge

-

Rectification still

Procedure:

-

Charge the reaction kettle with 100 kg of pyrogallol, 200 kg of water, and 2 kg of tetrabutylammonium bromide and stir the mixture.

-

Once the mixture is evenly stirred, begin the dropwise addition of 250 L of dimethyl sulfate and 180 L of 30% industrial liquid caustic soda.

-

Maintain the reaction temperature at approximately 35°C during the addition.

-

After the addition is complete, maintain the temperature for 3 hours at 30°C.

-

Increase the temperature to 95°C and hold for 2 hours.

-

Cool the reaction mixture to 20°C to induce crystallization.

-

After crystallization is complete, separate the crude product by centrifugal dehydration.

-

For purification, mix 100 kg of the crude product with 200 kg of ethanol and 400 kg of water in a clean reactor.

-

Heat the mixture to 90°C until all the material is dissolved.

-

Cool the solution to 5-10°C to recrystallize the product.

-

Isolate the purified 1,2,3-trimethoxybenzene by centrifugal dehydration.[1]

Step 2: Synthesis of 1,2,3-Trimethoxy-5-nitrobenzene

Principle: Electrophilic aromatic substitution of 1,2,3-trimethoxybenzene with a nitrating agent introduces a nitro group at the 5-position.

Materials:

-

1,2,3-Trimethoxybenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Deionized water

-

5% Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, keeping the temperature below 10°C.[2]

-

Dissolve 1,2,3-trimethoxybenzene (0.1 mol) in a minimal amount of dichloromethane.

-

Add the solution of 1,2,3-trimethoxybenzene dropwise to the nitrating mixture, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1,2,3-trimethoxy-5-nitrobenzene by recrystallization from ethanol.

Step 3: Synthesis of 3,4,5-Trimethoxyaniline

Principle: The nitro group of 1,2,3-trimethoxy-5-nitrobenzene is reduced to a primary amine using a suitable reducing agent.

Materials:

-

1,2,3-Trimethoxy-5-nitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, suspend 1,2,3-trimethoxy-5-nitrobenzene (0.1 mol) in 100 mL of concentrated hydrochloric acid.

-

Add a solution of stannous chloride dihydrate (0.3 mol) in 50 mL of concentrated hydrochloric acid portion-wise with stirring.

-

After the addition, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the precipitate of tin hydroxides redissolves.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,4,5-trimethoxyaniline.

Step 4: Synthesis of 3,4,5-Trimethoxyphenol

Principle: The primary aromatic amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Materials:

-

3,4,5-Trimethoxyaniline

-

Sodium nitrite (NaNO₂)

-

Dilute Sulfuric Acid

-

Copper(II) sulfate (catalyst)

-

Ice

-

Reaction vessel with temperature control

Procedure:

-

Dissolve 3,4,5-trimethoxyaniline (0.1 mol) in a dilute sulfuric acid solution at 0-5°C in a reaction vessel.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol) dropwise, keeping the temperature below 5°C to form the diazonium salt solution.

-

In a separate flask, heat a dilute sulfuric acid solution containing a catalytic amount of copper(II) sulfate to 100-110°C.

-

Carefully add the cold diazonium salt solution to the hot sulfuric acid solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent to obtain crude 3,4,5-trimethoxyphenol.

-

Purify the product by recrystallization or column chromatography.[3]

Step 5: Synthesis of this compound

Principle: The hydroxyl group of 3,4,5-trimethoxyphenol is methylated to yield the final product.

Materials:

-

3,4,5-Trimethoxyphenol

-

Dimethyl sulfate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxyphenol (0.05 mol) in 100 mL of acetone.

-

Add anhydrous potassium carbonate (0.1 mol) to the solution.

-

Heat the mixture to reflux and add dimethyl sulfate (0.06 mol) dropwise.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the potassium carbonate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution, followed by water and brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to give this compound.

-

The product can be further purified by distillation or recrystallization.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reaction Pathway

References

The Elusive Presence of 1,2,3,5-Tetramethoxybenzene in Nature: A Technical Guide for Researchers

A comprehensive review of scientific literature reveals no definitive evidence of the natural occurrence of 1,2,3,5-tetramethoxybenzene in botanical or other natural sources. This technical guide addresses the current state of knowledge and provides a resource for researchers by examining structurally related, naturally occurring methoxybenzenes, their sources, isolation protocols, and biosynthetic considerations.

Introduction: The Search for this compound

Methoxybenzenes are a class of aromatic compounds characterized by a benzene ring substituted with one or more methoxy groups. These compounds are widely distributed in the plant kingdom and contribute to the aroma and biological activities of many essential oils and plant extracts. While numerous isomers of di-, tri-, and tetramethoxybenzene have been isolated from natural sources, this compound remains conspicuously absent from the record of naturally identified phytochemicals.

This guide is intended for researchers, scientists, and drug development professionals interested in the natural occurrence and potential applications of methoxybenzenes. While the primary subject of this inquiry, this compound, has not been found to occur naturally, this document provides essential context by detailing the natural sources, analytical data, and experimental protocols for closely related and biologically active methoxybenzene derivatives.

Naturally Occurring Methoxybenzene Analogs

In lieu of data on this compound, this section focuses on notable, structurally similar methoxybenzenes that have been isolated from plants. The data presented here can serve as a valuable reference for phytochemical investigations and as a starting point for exploring the structure-activity relationships within this class of compounds.

Quantitative Data on Selected Naturally Occurring Methoxybenzenes

The following table summarizes the quantitative data available for several naturally occurring methoxybenzene derivatives, highlighting their sources and concentrations.

| Compound Name | Structure | Natural Source(s) | Plant Part(s) | Concentration/Yield |

| 1,3,5-Trimethoxybenzene | C9H12O3 | Eugenia confusa, Rosa chinensis | Leaves, Petals | Up to 74% of essential oil in E. confusa |

| 1-Allyl-2,3,4,5-tetramethoxybenzene | C13H18O4 | Licaria chrysophylla, Petroselinum spp. (Parsley) | Not specified, Seed oil | Present |

| (E)-1,2,3-Trimethoxy-5-(1-propen-1-yl)-benzene (trans-isoelemicine) | C12H16O3 | Thapsia garganica, Artemisia dracunculus (Tarragon), Laurus nobilis (Laurel), Myristica fragrans (Nutmeg) | Not specified | Present |

Note: The absence of this compound from this and other databases of natural products suggests it is either exceptionally rare or has yet to be discovered in nature.

Experimental Protocols: Isolation and Characterization of Methoxybenzenes from Natural Sources

The isolation and characterization of methoxybenzenes from plant material typically involve a series of extraction and chromatographic steps. The following is a generalized protocol that can be adapted for the isolation of related methoxybenzene compounds.

General Extraction and Isolation Workflow

A typical workflow for the isolation of methoxybenzenes from a plant matrix is outlined below.

Detailed Methodologies

1. Plant Material Preparation:

-

The selected plant part (e.g., leaves, seeds, bark) is air-dried or freeze-dried to remove moisture.

-

The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a non-polar solvent such as hexane or dichloromethane to selectively extract lipophilic compounds, including methoxybenzenes.

-

Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common techniques employed.

3. Concentration:

-

The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

4. Chromatographic Separation:

-

The crude extract is subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the components of the extract.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

5. Purification:

-

Fractions containing the compound of interest (as indicated by TLC) are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

6. Structural Elucidation:

-

The structure of the purified compound is determined using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound.

-

Biosynthetic Pathways of Methoxybenzenes

The biosynthesis of methoxybenzenes in plants typically originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine. These precursors undergo a series of enzymatic modifications, including hydroxylations and O-methylations, to yield the final methoxy-substituted benzene ring. The biosynthesis of 1,3,5-trimethoxybenzene in Rosa chinensis is a well-studied example.

The enzymes responsible for the sequential methylation steps are O-methyltransferases (OMTs), which utilize S-adenosyl methionine (SAM) as a methyl group donor. The specific substitution pattern of the final methoxybenzene is determined by the regioselectivity of these enzymes. The lack of identified natural this compound may be due to the absence of a specific set of OMTs capable of producing this particular isomer in plants.

Conclusion and Future Directions

While this compound is commercially available as a synthetic compound, there is currently no scientific literature to support its natural occurrence. Researchers interested in the biological activities of tetramethoxybenzenes should focus their initial investigations on known naturally occurring isomers, such as 1-allyl-2,3,4,5-tetramethoxybenzene.

Future phytochemical explorations of a wider diversity of plant species, particularly those known to produce other methoxybenzene derivatives, may yet lead to the discovery of this compound as a natural product. Advanced analytical techniques, such as hyphenated chromatography-spectrometry methods (e.g., GC-MS, LC-MS), will be instrumental in screening for and identifying novel methoxybenzenes in complex plant extracts. The availability of spectroscopic data for synthetic this compound will be crucial for its unambiguous identification should it be encountered in a natural source.

Spectroscopic Profile of 1,2,3,5-Tetramethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3,5-tetramethoxybenzene, a significant building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The expected chemical shifts in ¹H and ¹³C NMR are presented below, based on established values for methoxy-substituted benzene derivatives.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 - 6.4 | Singlet | 2H | Aromatic H (H-4, H-6) |

| ~3.8 - 3.9 | Singlet | 9H | Methoxy H (-OCH₃ at C1, C2, C3) |

| ~3.7 - 3.8 | Singlet | 3H | Methoxy H (-OCH₃ at C5) |

¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~159 - 161 | Aromatic C (C-5) |

| ~154 - 156 | Aromatic C (C-1, C-3) |

| ~138 - 140 | Aromatic C (C-2) |

| ~93 - 95 | Aromatic C (C-4, C-6) |

| ~55 - 57 | Methoxy C (-OCH₃) |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 12 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans (typically 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Medium-Strong | C-H stretch (methoxy and aromatic) |

| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1500 - 1400 | Strong | C=C stretch (aromatic ring) |

| 1250 - 1000 | Strong | C-O stretch (aryl ether) |

| 900 - 675 | Medium-Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocol for FTIR Spectroscopy

A typical procedure for acquiring an FTIR spectrum is:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct fragmentation pattern, providing confirmation of its molecular weight and structural features. The molecular formula is C₁₀H₁₄O₄, and the molecular weight is 198.22 g/mol .

Predicted Mass Spectrometry Data

The expected major ions in the mass spectrum are listed below. The fragmentation pattern is predicted based on the known behavior of methoxy-substituted aromatic compounds.

| m/z | Relative Intensity | Proposed Fragment | Neutral Loss |

| 198 | High | [M]⁺ | - |

| 183 | High | [M - CH₃]⁺ | CH₃ |

| 168 | Medium | [M - 2CH₃]⁺ or [M - CH₂O]⁺ | 2CH₃ or CH₂O |

| 153 | Medium | [M - 3CH₃]⁺ or [M - CH₃ - CH₂O]⁺ | 3CH₃ or CH₃ + CH₂O |

| 125 | Medium | [C₇H₅O₂]⁺ | - |

| 110 | Medium | [C₆H₆O₂]⁺ | - |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 198). Subsequent fragmentation likely proceeds through the loss of methyl radicals (•CH₃) from the methoxy groups and the elimination of formaldehyde (CH₂O).

An In-depth Technical Guide to the Crystal Structure of 1,2,3,5-Tetramethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,2,3,5-tetramethoxybenzene, a significant organic compound with applications in chemical synthesis and pharmaceutical development. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols and data visualizations to facilitate a deeper understanding for researchers and professionals in related fields.

Introduction

This compound is a polysubstituted aromatic ether. The arrangement of its four methoxy groups on the benzene ring dictates its molecular conformation and, consequently, its packing in the crystalline state. Understanding the three-dimensional structure of this molecule is crucial for predicting its physical and chemical properties, which is of particular interest in the design of new materials and active pharmaceutical ingredients. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the crystallographic data are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 696290.[1] The primary research detailing this structure was published in the Journal of Chemical Physics.[1]

Crystallographic Data

The crystal structure of this compound was determined from single-crystal X-ray diffraction data. A summary of the key crystallographic parameters is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄O₄ |

| Formula Weight | 198.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.859(2) Å |

| b | 10.456(2) Å |

| c | 11.234(2) Å |

| α | 90° |

| β | 108.43(3)° |

| γ | 90° |

| Volume | 986.9(4) ų |

| Z | 4 |

| Density (calculated) | 1.334 Mg/m³ |

| Temperature | 100(2) K |

Molecular Structure and Conformation

The molecular structure of this compound features a benzene ring substituted with four methoxy groups. The spatial arrangement of these methoxy groups is of particular interest. Due to steric hindrance between the adjacent methoxy groups at positions 1, 2, and 3, they are not all coplanar with the benzene ring. The torsion angles of the C-O bonds relative to the plane of the benzene ring indicate a distortion from perfect planarity. This conformation is a key determinant of the overall molecular packing and the nature of the intermolecular forces.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by weak van der Waals forces and C-H···O hydrogen bonds. The molecules are arranged in a herringbone-like pattern, maximizing the packing efficiency. The methoxy groups play a crucial role in the formation of a three-dimensional supramolecular network through weak hydrogen bonding interactions, where the hydrogen atoms of the methyl groups interact with the oxygen atoms of neighboring molecules. These interactions, although weak, collectively contribute to the stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the methylation of related phenolic precursors, such as pyrogallol 1,3-dimethyl ether (2,6-dimethoxyphenol).

Reaction Scheme:

Starting Material: Pyrogallol 1,3-dimethyl ether Reagent: A methylating agent such as dimethyl sulfate or methyl iodide. Base: A suitable base like sodium hydroxide or potassium carbonate. Solvent: An inert solvent such as acetone or dimethylformamide (DMF).

General Procedure:

-

Dissolve pyrogallol 1,3-dimethyl ether in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir.

-

Slowly add the methylating agent to the reaction mixture, maintaining temperature control.

-

After the addition is complete, allow the reaction to proceed at an appropriate temperature for several hours.

-

Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up, which typically involves extraction and washing.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization for X-ray Diffraction

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate) at an elevated temperature to create a saturated solution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature in a dust-free environment.

-

To promote slow crystal growth, the container can be loosely covered to allow for slow evaporation of the solvent over several days.

-

Once well-formed single crystals appear, they can be carefully harvested for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following protocol outlines the general steps for single-crystal X-ray diffraction data collection and structure refinement.

Experimental Setup:

-

Diffractometer: A four-circle diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature Control: A cryosystem to maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Data Collection and Processing:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is cooled to the desired temperature.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The initial structural model is refined against the experimental data using full-matrix least-squares methods.

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including its crystallographic data, molecular conformation, and packing arrangement. The experimental protocols for its synthesis, crystallization, and structure determination offer a practical framework for researchers in the field. The provided visualizations aim to enhance the understanding of the experimental workflow. This comprehensive information serves as a valuable resource for scientists and professionals engaged in the study and application of this and related organic molecules.

References

An In-depth Technical Guide on the Electron-Donating Properties of 1,2,3,5-Tetramethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,5-Tetramethoxybenzene is a polysubstituted aromatic compound characterized by the presence of four electron-donating methoxy groups on a benzene ring. These substituents significantly influence the molecule's chemical reactivity, making it a valuable intermediate in organic synthesis and a point of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the electron-donating properties of this compound, including its synthesis, reactivity in electrophilic aromatic substitution, and relevant quantitative data. Detailed experimental protocols and mechanistic diagrams are provided to facilitate further research and application.

Introduction

The electronic nature of substituents on an aromatic ring is a fundamental concept in organic chemistry that dictates the regioselectivity and rate of chemical reactions. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack. The methoxy group (-OCH₃) is a potent EDG, exerting its influence through a combination of a resonance effect (+M) and an inductive effect (-I). In this compound, the cumulative effect of four such groups results in a highly electron-rich aromatic system with distinct chemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of its corresponding polyphenol, 1,2,3,5-tetrahydroxybenzene. This precursor can be derived from gallic acid, a naturally occurring phenolic acid.[1] A general synthetic approach involves the exhaustive methylation of the hydroxyl groups.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related trimethoxybenzene from pyrogallol.[2]

Materials:

-

1,2,3,5-Tetrahydroxybenzene

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,2,3,5-tetrahydroxybenzene in acetone.

-

Add a molar excess of anhydrous potassium carbonate to the solution.

-

To the stirred suspension, add a molar excess of dimethyl sulfate dropwise at room temperature.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium hydroxide, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Electron-Donating Properties and Reactivity

The four methoxy groups in this compound significantly activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution reactions. The lone pairs on the oxygen atoms of the methoxy groups participate in resonance with the aromatic π-system, increasing the electron density at the ortho and para positions relative to each methoxy group.

Quantitative Assessment of Electron-Donating Strength

Another important quantitative measure is the oxidation potential. Electron-rich aromatic compounds are more easily oxidized. For comparison, the oxidation potential of the related 1,2,4,5-tetramethoxybenzene has been reported to be 0.81 V vs. SCE, indicating its susceptibility to one-electron oxidation to form a stable radical cation.[3] It is expected that this compound would have a similarly low oxidation potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [4] |

| Molecular Weight | 198.22 g/mol | [4] |

| CAS Number | 5333-45-9 | [5] |

| Melting Point | 38-42 °C | [5] |

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The high electron density of the this compound ring makes it an excellent substrate for electrophilic aromatic substitution reactions, even with weak electrophiles. The Vilsmeier-Haack reaction is a classic example, allowing for the formylation of electron-rich aromatic compounds.[6][7][8] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether

-

Ice bath

-

Standard glassware for organic synthesis

Procedure: [6]

-

Dissolve this compound in DMF in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by slowly adding an aqueous solution of sodium acetate while cooling in an ice bath.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The electron-donating properties of this compound are central to its reactivity. The following diagram illustrates the logical flow from the molecular structure to its chemical behavior in electrophilic aromatic substitution.

Conclusion

This compound is a highly activated aromatic compound due to the strong electron-donating nature of its four methoxy substituents. This property makes it a versatile building block in organic synthesis, particularly for constructing complex molecules via electrophilic aromatic substitution. The provided experimental protocols and mechanistic diagrams offer a foundation for researchers and drug development professionals to explore the potential of this and related electron-rich aromatic compounds in their work. Further quantitative studies on its oxidation potential and Hammett parameters would provide deeper insights into its reactivity and guide the design of novel synthetic pathways and pharmacologically active molecules.

References

- 1. 1,2,3,5-Tetrahydroxybenzene - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bromination from the macroscopic level to the tracer radiochemical level: (76)Br radiolabeling of aromatic compounds via electrophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrogallol - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

The Versatile Scaffolding of 1,2,3,5-Tetramethoxybenzene in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2,3,5-Tetramethoxybenzene, a polysubstituted aromatic ether, has emerged as a valuable and versatile building block in the intricate field of organic synthesis. Its unique substitution pattern, featuring a high degree of electron density on the aromatic ring, renders it highly susceptible to a variety of electrophilic substitution reactions. This property, coupled with the potential for regioselective functionalization, makes it an attractive starting material for the construction of complex molecular architectures, including natural products and pharmacologically active compounds. This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and logical workflows to aid researchers in leveraging its full potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 5333-45-9 | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 38-42 °C | [4] |

Core Reactivity and Functionalization Strategies

The electron-donating nature of the four methoxy groups significantly activates the benzene ring towards electrophilic aromatic substitution. The positions ortho and para to the methoxy groups are particularly reactive. Key functionalization strategies include formylation, acylation, and lithiation, which introduce versatile handles for further synthetic transformations.

Electrophilic Aromatic Substitution: Formylation

The introduction of a formyl group (-CHO) is a crucial transformation, as aldehydes are precursors to a wide array of functional groups. The Vilsmeier-Haack and Gattermann reactions are standard methods for the formylation of electron-rich aromatic compounds.[5][6][7][8]

Logical Workflow for Electrophilic Formylation:

Caption: General workflow for the electrophilic formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of a Tetramethoxybenzene Analogue

Materials:

-

1,2,3-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Water

Procedure:

-

In a suitable reaction vessel, combine 1,2,3-trimethoxybenzene and DMF.

-

Slowly add phosphorus oxychloride to the mixture while maintaining the reaction temperature between 70-80 °C.

-

After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 10 hours.

-

Upon completion, cool the reaction mixture and carefully pour it into ice water to hydrolyze the intermediate.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2,3,4-trimethoxybenzaldehyde, can be further purified by distillation or crystallization.

Expected Yield: The reported total yield for the two-step synthesis of 2,3,4-trimethoxybenzaldehyde from pyrogallol, including this formylation step, is 73%.[9]

Application in the Synthesis of Bioactive Molecules

This compound and its derivatives serve as key precursors in the synthesis of a variety of biologically active compounds, including natural products and their analogues.

Precursor to Coenzyme Q Analogues

Coenzyme Q (ubiquinone) is a vital component of the mitochondrial respiratory chain and a potent antioxidant.[5] Synthetic analogues of Coenzyme Q are of significant interest for their potential therapeutic applications. A synthetic route to key intermediates for Coenzyme Q analogues has been developed starting from a methylated derivative of this compound.[5]

Synthetic Workflow towards a Coenzyme Q Intermediate:

Caption: Synthetic pathway to a key intermediate for Coenzyme Q analogues.[5]

Experimental Protocol: Chloromethylation of 1,2,3,4-Tetramethoxy-5-methylbenzene [5]

Materials:

-

1,2,3,4-Tetramethoxy-5-methylbenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

Procedure:

-

Combine 1,2,3,4-tetramethoxy-5-methylbenzene, paraformaldehyde, and concentrated hydrochloric acid in a reaction flask.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the chloromethylated product.

Quantitative Data for Coenzyme Q Analogue Synthesis Intermediate:

| Reaction Step | Reagents and Conditions | Product | Yield (%) |

| Chloromethylation | Paraformaldehyde, conc. HCl | 1-Chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene | Excellent |

| Formylation | Anhydrous DMSO, KHCO₃, 80 °C, 3h | 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde | 92 |

| Amide Formation | H₂O₂, NaOH, TBAB, EtOH, 75 °C, 5h | 2,3,4,5-Tetramethoxy-6-methylbenzamide | 98 |

Potential Role in the Synthesis of Isoquinoline Alkaloids

The structural motif of dimethoxy-substituted tetrahydroisoquinoline is a common feature in a large family of bioactive alkaloids, including emetine.[10][11] Emetine is a potent inhibitor of protein synthesis and has been investigated for its antiviral and anticancer properties.[8] The biosynthesis of emetine involves the Pictet-Spengler reaction of dopamine, a derivative of tyrosine.[6] A retrosynthetic analysis suggests that a functionalized phenethylamine derived from this compound could serve as a precursor to one of the isoquinoline rings in emetine or its analogues.

Conceptual Retrosynthetic Path to an Emetine Analogue:

Caption: Retrosynthetic analysis suggesting this compound as a potential starting material for emetine analogues.

Biological Context and Signaling Pathways

The bioactive molecules synthesized from this compound and its derivatives often exert their effects by modulating key cellular signaling pathways.

Coenzyme Q and Cellular Signaling

Coenzyme Q10 is not only a crucial component of the electron transport chain but also a regulator of several intracellular signaling pathways. Its antioxidant properties and its role in mitochondrial function allow it to influence pathways involved in inflammation, cell proliferation, and apoptosis.[1]

Signaling Pathways Modulated by Coenzyme Q10:

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcps.org [ijcps.org]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of 1,2,3,5-Tetramethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[1][2] The acylation of highly activated aromatic compounds, such as 1,2,3,5-tetramethoxybenzene, requires carefully controlled conditions to achieve selective mono-acylation and prevent side reactions. The methoxy groups are strong activating groups, making the benzene ring electron-rich and thus highly reactive towards electrophiles.[3]

This document provides a detailed protocol for the Friedel-Crafts acylation of this compound, typically yielding 2,4,5,6-tetramethoxyacetophenone. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and data analysis.

Reaction Scheme

The Friedel-Crafts acylation of this compound with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, proceeds as follows:

Experimental Protocol

This protocol details a representative procedure for the laboratory-scale synthesis of 2,4,5,6-tetramethoxyacetophenone.

Materials and Reagents:

-

This compound (C₁₀H₁₄O₄)[4]

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, methanol, or a mixture)

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup:

-

In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.2 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (e.g., 50 mL).

-

Cool the flask in an ice bath to 0 °C.

-

-

Addition of Lewis Acid:

-

While stirring, slowly and portion-wise add anhydrous aluminum chloride (e.g., 4.0 g, 30.0 mmol) to the cooled solution. The addition should be done carefully to control the exothermic reaction.

-

Stir the resulting mixture at 0 °C for 15-20 minutes.

-

-

Addition of Acylating Agent:

-

In a dropping funnel, place a solution of acetyl chloride (e.g., 2.2 mL, 30.2 mmol) in anhydrous dichloromethane (e.g., 20 mL).

-

Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Work-up:

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice (e.g., 100 g) in a beaker. Be cautious as this is an exothermic process and HCl gas will be evolved.[3]

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 2,4,5,6-tetramethoxyacetophenone as a solid.[5]

-

Data Presentation

The following table should be used to record and summarize the quantitative data from the experiment.

| Parameter | Value |

| Reactants | |

| Mass of this compound | |

| Moles of this compound | |

| Volume of Acetyl Chloride | |

| Moles of Acetyl Chloride | |

| Mass of Aluminum Chloride | |

| Moles of Aluminum Chloride | |

| Product | |

| Mass of crude 2,4,5,6-tetramethoxyacetophenone | |

| Mass of purified 2,4,5,6-tetramethoxyacetophenone | |

| Theoretical Yield | |

| Percentage Yield | |

| Physical Properties | |

| Melting Point | |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ, ppm) | |

| ¹³C NMR (CDCl₃, δ, ppm) | |

| IR (KBr, cm⁻¹) |

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the Friedel-Crafts acylation of this compound.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.

-

Acetyl Chloride (CH₃COCl): Corrosive, flammable, and a lachrymator. Handle with care in a fume hood.

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Quenching: The quenching of the reaction with water/ice is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

References

Application Notes and Protocols for the Total Synthesis of Homoisoflavonoids Using 1,2,3,5-Tetramethoxybenzene

Abstract

These application notes provide a detailed overview and experimental protocols for the total synthesis of biologically relevant 5,7,8-trioxygenated homoisoflavonoids. The described synthetic strategy utilizes 1,2,3,5-tetramethoxybenzene as a key starting material for the construction of the core chroman-4-one skeleton. This document outlines the multi-step synthesis, including key transformations such as the Hoesch reaction, cyclization to form the chromanone ring, aldol condensation, asymmetric transfer hydrogenation, and selective deprotection. Detailed experimental procedures, tabulated quantitative data, and workflow diagrams are provided to enable researchers in organic synthesis, medicinal chemistry, and drug development to replicate and adapt these methods for the synthesis of diverse homoisoflavonoid analogues.

Introduction

Homoisoflavonoids are a subclass of the flavonoid family characterized by a 16-carbon skeleton, distinguishing them from the more common C15 flavonoids.[1][2] This class of natural products is predominantly found in the Asparagaceae and Fabaceae families and has garnered significant interest due to a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antiangiogenic effects.[2][3] Specifically, 5,7,8-trioxygenated homoisoflavonoids are a unique subset with promising biological profiles, yet their synthesis has been less explored.[1][4][5]

The total synthesis of these complex molecules is crucial for confirming their structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing sufficient material for extensive biological evaluation. This document details a synthetic route that leverages the commercially available this compound to efficiently construct the highly oxygenated A-ring, a key structural feature of the target homoisoflavonoids.[1][4][6]

Overall Synthetic Strategy

The total synthesis begins with the preparation of a key intermediate, 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one, from this compound via a Friedel-Crafts acylation followed by selective demethylation. This acetophenone derivative is then cyclized to form the 5,7,8-trimethoxychroman-4-one core.

Subsequent steps involve an aldol condensation of the chroman-4-one with a suitably protected benzaldehyde to introduce the benzylidene moiety. The resulting double bond and ketone are then stereoselectively reduced using an asymmetric transfer hydrogenation, catalyzed by a Noyori-type Ruthenium complex, to establish the desired (R)-configuration at the C3 position.[1][4][7] The final stage of the synthesis involves the selective deprotection of the methoxy and benzyl protecting groups using reagents like boron trichloride (BCl₃) to yield the target natural homoisoflavonoids.[1][4][7]

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are adapted from the total synthesis of 5,7,8-trioxygenated homoisoflavonoids as reported by Kwon et al.[1][2]

Protocol 1: Synthesis of 1-(2-Hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (Key Acetophenone Intermediate)

This protocol describes the synthesis of the key acetophenone intermediate from this compound. This involves a Friedel-Crafts acylation followed by a selective demethylation at the C2 position.

-

Friedel-Crafts Acylation: To a solution of this compound in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Selective Demethylation: The crude acylated product is then subjected to selective demethylation. A common method involves using a strong Lewis acid like BCl₃ or AlCl₃ in a chlorinated solvent at low temperature.

-

Dissolve the crude material in anhydrous dichloromethane and cool to -78 °C.

-

Add a solution of BCl₃ (1M in hexanes or CH₂Cl₂) dropwise.

-

Stir the reaction at low temperature for 1-2 hours until the starting material is consumed (TLC monitoring).

-

Quench the reaction with methanol, followed by water.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 5,7,8-Trimethoxychroman-4-one (Core Skeleton)

This protocol details the cyclization of the acetophenone intermediate to the chroman-4-one core structure.

-

To a solution of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one (1 equivalent) in dimethoxyethane (DME), add N,N-dimethylformamide dimethyl acetal (3 equivalents).[2]

-

Heat the reaction mixture to 80 °C and stir for 24 hours.[2]

-

Cool the reaction mixture to 0 °C and add concentrated HCl.[2]

-

Stir the mixture at 50 °C for 1 hour.[2]

-

Dilute the reaction mixture with ethyl acetate, and wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude product is then hydrogenated. Dissolve the residue in methanol and add 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Purify the residue by flash column chromatography on silica gel to yield 5,7,8-trimethoxychroman-4-one.

Protocol 3: Aldol Condensation to form (E)-3-(4'-(Benzyloxy)benzylidene)-5,7,8-trimethoxychroman-4-one

This protocol describes the base- or acid-catalyzed condensation to form the benzylidene intermediate.

-

To a solution of 5,7,8-trimethoxychroman-4-one (1 equivalent, 2.1 mmol) in toluene (20 mL), add 4-benzyloxybenzaldehyde (1.5 equivalents, 3.1 mmol).[2]

-

Cool the mixture to 0 °C and add p-toluenesulfonic acid (0.1 equivalents, 0.21 mmol).[2]

-

Reflux the reaction mixture for 12 hours using a Dean-Stark apparatus to remove water.[2]

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (ethyl acetate/n-hexane/methanol = 1:2:0.1) to afford the title compound.[2]

Protocol 4: Asymmetric Transfer Hydrogenation and Deprotection

This protocol covers the stereoselective reduction and subsequent debenzylation to yield a homoisoflavanone intermediate.

-

Asymmetric Transfer Hydrogenation: In a flask, dissolve the (E)-3-benzylidene-chroman-4-one intermediate (1 equivalent) in a mixture of formic acid and triethylamine (5:2 ratio).

-

Add the chiral Noyori catalyst, such as (R,R)-RuCl[(p-cymene)TsDPEN] (0.01-0.02 equivalents).

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-